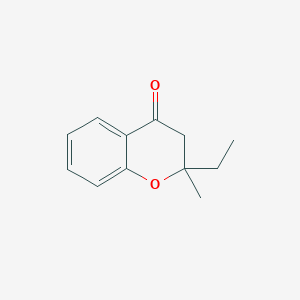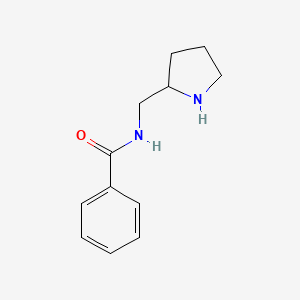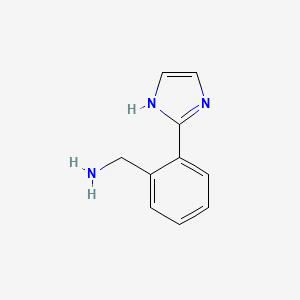
(2-(1H-Imidazol-2-YL)phenyl)methanamine
Vue d'ensemble
Description
“(2-(1H-Imidazol-1-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 25373-55-1 . It has a molecular weight of 173.22 . It is usually in liquid form .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“(2-(1H-Imidazol-2-YL)phenyl)methanamine” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 43.8 Ų . The compound is usually in liquid form .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives
Imidazole derivatives are synthesized for various applications, including the development of new materials with unique properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized by spectroscopic methods, demonstrating the versatility of imidazole compounds in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).
Corrosion Inhibition
Imidazole derivatives have been explored for their potential in corrosion inhibition, which is crucial in protecting metals from degradation. A study on 2,4,5-trisubstituted imidazole derivatives showed their effectiveness in inhibiting corrosion of mild steel in acidic solutions, with one derivative exhibiting up to 96% efficiency. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal structures (Prashanth et al., 2021).
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibited variable degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Fluorescent Properties and Sensing Applications
Imidazole derivatives are also utilized in the synthesis of fluorescent materials for sensing applications. For instance, compounds with imidazole moieties have been synthesized to exhibit strong fluorescence, which can be utilized in the development of fluorescent probes and materials for various sensing and imaging applications (Kundu et al., 2019).
Biological Activity and Drug Design
In the pharmaceutical domain, imidazole derivatives are investigated for their biological activities, including anticancer properties. Some Pt(II) complexes with imidazole derivatives have shown significant cytotoxic effects against human carcinoma cell lines, offering insights into their potential use in cancer therapy (Ferri et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457540 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Imidazol-2-YL)phenyl)methanamine | |
CAS RN |
449758-16-1 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

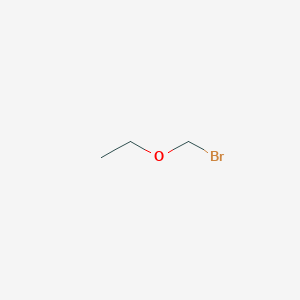

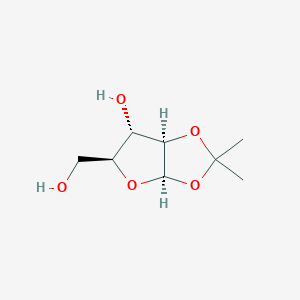
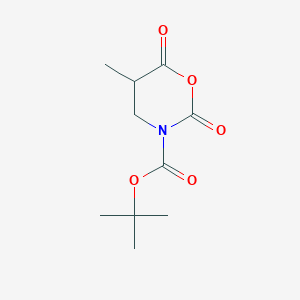
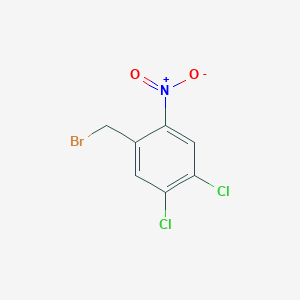

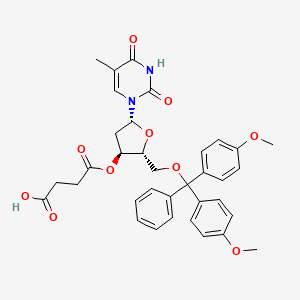


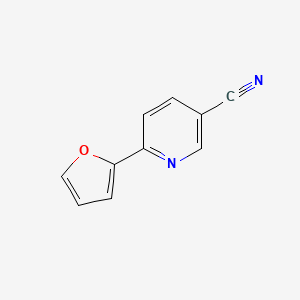
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

